5-Bromo-N-methyl-2-nitroaniline 5-Bromo-N-methyl-2-nitroaniline
Brand Name: Vulcanchem
CAS No.: 302800-13-1
VCID: VC2031562
InChI: InChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3
SMILES: CNC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Molecular Formula: C7H7BrN2O2
Molecular Weight: 231.05 g/mol

5-Bromo-N-methyl-2-nitroaniline

CAS No.: 302800-13-1

Cat. No.: VC2031562

Molecular Formula: C7H7BrN2O2

Molecular Weight: 231.05 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-methyl-2-nitroaniline - 302800-13-1

Specification

CAS No. 302800-13-1
Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
IUPAC Name 5-bromo-N-methyl-2-nitroaniline
Standard InChI InChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3
Standard InChI Key FTVGSRGPTYFWRQ-UHFFFAOYSA-N
SMILES CNC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Canonical SMILES CNC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

5-Bromo-N-methyl-2-nitroaniline consists of a benzene ring with three substituents: a bromine atom at the 5-position, a nitro group at the 2-position, and a methylamino group. This arrangement of functional groups creates a molecule with distinctive chemical and physical properties.

Basic Chemical Information

ParameterValue
Chemical Name5-Bromo-N-methyl-2-nitroaniline
CAS Number302800-13-1
Molecular FormulaC₇H₇BrN₂O₂
Molecular Weight231.047 g/mol
SMILESCNC1=C(C=CC(=C1)Br)N+[O-]
InChIInChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3
InChIKeyFTVGSRGPTYFWRQ-UHFFFAOYSA-N

The compound features several important structural elements that contribute to its reactivity and applications. The nitro group (-NO₂) serves as a powerful electron-withdrawing group, while the methylamino group (-NHCH₃) acts as an electron-donating group. The bromine atom provides opportunities for further chemical transformations through various coupling reactions .

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-Bromo-N-methyl-2-nitroaniline is essential for handling, storage, and application in research settings.

Physical Properties

PropertyValue
Physical AppearanceYellow solid
Density1.7±0.1 g/cm³
Boiling Point327.5±32.0 °C at 760 mmHg
Flash Point151.9±25.1 °C
Melting PointNot Available

The relatively high boiling and flash points indicate that the compound is stable at room temperature and has low volatility .

Mass Spectrometry Data

Mass spectrometry provides valuable information for compound identification:

Adductm/z
[M+H]⁺230.97637
[M+Na]⁺252.95831
[M+NH₄]⁺248.00291
[M-H]⁻228.96181

The collision cross-section (CCS) for the [M+H]⁺ adduct is approximately 142.1 Ų .

NMR Spectroscopy Data

¹H NMR (400 MHz, CDCl₃):

  • δ 8.03 (d, J = 9.2 Hz, 2H)

  • δ 7.01 (s, 1H)

  • δ 6.76 (d, J = 9.2 Hz, 1H)

  • δ 3.02 (s, 3H)

The NMR spectra confirm the presence of aromatic protons and the methyl group attached to the nitrogen atom.

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 5-Bromo-N-methyl-2-nitroaniline, primarily involving nucleophilic aromatic substitution reactions with various reaction conditions.

Common Synthetic Routes

The most common starting material for synthesizing 5-Bromo-N-methyl-2-nitroaniline is 4-bromo-2-fluoro-1-nitrobenzene, which undergoes nucleophilic aromatic substitution with methylamine under various conditions.

Solvent SystemTemperatureReaction TimeYieldConditions
Ethanol/water20°C48h99%Ambient temperature
THF/MeOH45°C12h98%-
THF20°C10 min97%Room temperature
Ethanol20°C30 min95%Room temperature
Ethanol/ACN20°C4hNot specifiedRoom temperature
DCM/THF20°C16h95%K₂CO₃ as base
Dioxane/MeOH90°C3.5hNot specifiedInert atmosphere
DMF/THF25°C18hNot specifiedK₂CO₃, inert atmosphere

The wide range of reaction conditions demonstrates the versatility of this synthetic approach and provides options for various laboratory settings .

Detailed Synthesis Example

A high-yielding synthesis procedure (95% yield) is as follows:

To a solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.45 mmol) in 20 ml of ethanol at 0°C, 30 ml methylamine (33 wt% in ethanol) was added dropwise. After addition, the reaction mixture was gradually warmed to room temperature and stirred for 25 minutes. The mixture was concentrated under reduced pressure to yield 5-Bromo-N-methyl-2-nitroaniline (9.13 g) as a yellow solid .

Another efficient approach with 98% yield:

To a mixture of 4-bromo-2-fluoro-1-nitrobenzene (25.0 g, 113.0 mmol) in MeOH (100.0 mL) and THF (50.0 mL) was added MeNH₂ (67.5 mL, 135.0 mmol, 2 M in THF) dropwise. The mixture was stirred at 10°C for 12 hours. Additional MeNH₂ (60.0 mL, 2 M in THF) was added, and the mixture was stirred at 45°C for 12 hours. After concentration in vacuo, water (200.0 mL) was added, and the mixture was extracted with EtOAc (200.0 mL x 2). The organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give 5-bromo-N-methyl-2-nitroaniline (25.5 g, 98% yield) as a yellow solid .

Applications and Uses

5-Bromo-N-methyl-2-nitroaniline serves multiple important functions in research and industry.

Pharmaceutical Applications

The compound has significant value in pharmaceutical research:

  • Antibiotic and antiviral research: Used as a building block or intermediate in the synthesis of novel antimicrobial compounds

  • Medicinal chemistry: Serves as a valuable synthon due to its functionalized structure that allows for further chemical modifications

  • Drug development: The combination of nitro, bromo, and methylamino groups provides a scaffold for developing compounds with potential therapeutic activity

Analytical and Research Applications

Beyond pharmaceuticals, the compound finds application in:

  • Fluorescent probe development: The conjugated structure allows for fluorescent properties useful in biological imaging

  • Staining applications: Used in microscopy and histology for specialized staining procedures

  • Chemical research: Serves as a model compound for studying aromatic substitution reactions and electronic effects in aromatic systems

Hazard TypeClassification
Acute Toxicity (Oral/Dermal/Inhalation)Category 4
Skin IrritationCategory 2
Eye IrritationCategory 2
Skin SensitizationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Tract Irritation)
Environmental Hazard (Long-term)Category 1

The compound is harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation and can potentially cause allergic skin reactions .

TypeHazMat fee for 500 gram (Estimated)
Excepted QuantityUSD 0.00
Limited QuantityUSD 15-60
Inaccessible (Haz class 6.1), DomesticUSD 80+
Inaccessible (Haz class 6.1), InternationalUSD 150+
Accessible (Haz class 3, 4, 5 or 8), DomesticUSD 100+
Accessible (Haz class 3, 4, 5 or 8), InternationalUSD 200+

For air shipment, the compound can be shipped in Excepted Quantity (each bottle), which is up to 1g/1mL for class 6.1 packing group I or II .

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